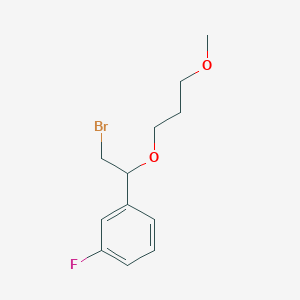![molecular formula C14H13ClF3N B13488074 1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a trifluoroethanamine moiety, and a hydrochloride salt. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of Trifluoroethanamine Group: The trifluoroethanamine group can be introduced via nucleophilic substitution reactions, where a suitable trifluoroethylating agent reacts with the biphenyl intermediate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of biphenyl oxides or hydroxyl derivatives.
Reduction: Formation of biphenyl amines or alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine: Lacks the hydrochloride salt, resulting in different solubility and stability properties.
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a biphenyl group, trifluoroethanamine moiety, and hydrochloride salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H13ClF3N |
|---|---|
Molekulargewicht |
287.71 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H |
InChI-Schlüssel |
XLAKIVXDOPLDSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
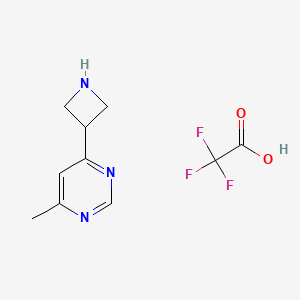
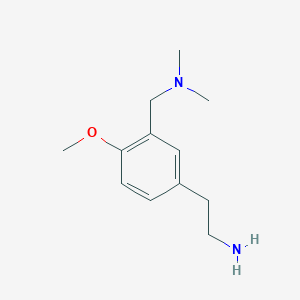
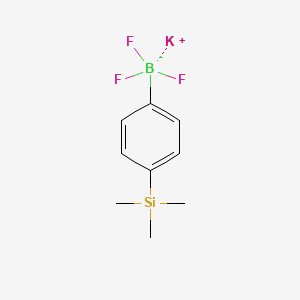
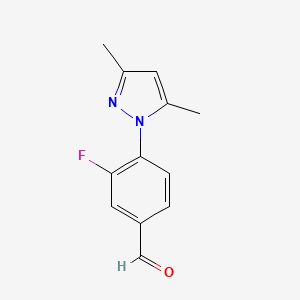
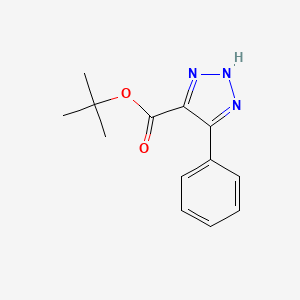

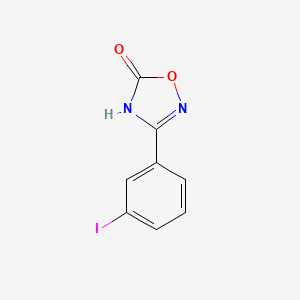
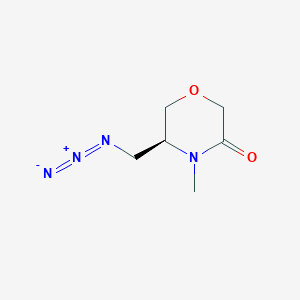
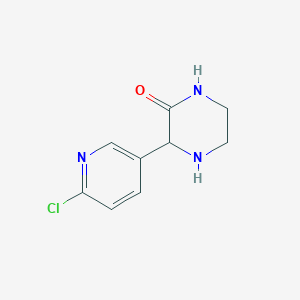
![N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)
